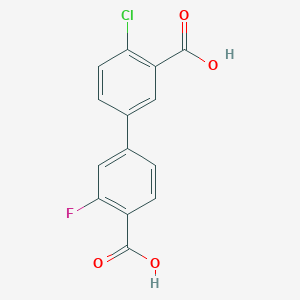
2-(4-Carboxy-3-fluorophenyl)-6-chlorobenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Carboxy-3-fluorophenyl)-6-chlorobenzoic acid, commonly abbreviated as 2-CFPCA, is a synthetic organic compound with a wide range of applications in scientific research. It is a white, odorless, crystalline solid that is soluble in water and ethanol. It is widely used as a reagent in organic synthesis, and has been studied for its potential applications in various areas of biochemistry and physiology.
科学研究应用
2-CFPCA has been studied for its potential applications in various scientific research areas, such as biochemistry, physiology, and pharmacology. In biochemistry, it has been used in the synthesis of various organic compounds and as a reagent in organic synthesis. In physiology, it has been studied for its potential applications in the treatment of various diseases and disorders. In pharmacology, it has been studied for its potential applications in drug design and drug delivery.
作用机制
2-CFPCA has been found to act as a competitive inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in a variety of physiological processes. By inhibiting the activity of acetylcholinesterase, 2-CFPCA can increase the levels of acetylcholine in the body, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
2-CFPCA has been found to have a variety of biochemical and physiological effects. In particular, it has been found to increase the levels of the neurotransmitter acetylcholine in the body, which can lead to an increase in alertness and focus. Additionally, it has been found to increase the activity of the enzyme choline acetyltransferase, which is involved in the production of acetylcholine. This can lead to an increase in cognitive function and memory.
实验室实验的优点和局限性
2-CFPCA has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its high purity, with a purity of up to 95%. This makes it ideal for use in a variety of scientific research applications. Additionally, it is relatively inexpensive and easy to synthesize. However, it is important to note that 2-CFPCA is highly toxic and should be handled with caution.
未来方向
There are a number of potential future directions for the use of 2-CFPCA in scientific research. One potential application is in the development of drugs for the treatment of neurological disorders, such as Alzheimer’s disease. Additionally, it could be used in the development of drugs for the treatment of depression and anxiety. Furthermore, it could be used in the development of drugs for the treatment of pain and inflammation. Finally, it could be used in the development of drugs for the treatment of cancer and other diseases.
合成方法
2-CFPCA can be synthesized from 4-chlorobenzoic acid and 3-fluorophenol in a two-step process. The first step is the condensation of 4-chlorobenzoic acid and 3-fluorophenol in the presence of sodium hydroxide. This reaction produces the amide 2-chloro-4-fluorobenzamide, which can then be converted to 2-CFPCA through an acid-catalyzed hydrolysis reaction. This synthesis method has been found to be highly efficient, with a yield of up to 95%.
属性
IUPAC Name |
2-(4-carboxy-3-fluorophenyl)-6-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFO4/c15-10-3-1-2-8(12(10)14(19)20)7-4-5-9(13(17)18)11(16)6-7/h1-6H,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYOJGSZJAKOIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)C2=CC(=C(C=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20690942 |
Source


|
| Record name | 3-Chloro-3'-fluoro[1,1'-biphenyl]-2,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261964-27-5 |
Source


|
| Record name | 3-Chloro-3'-fluoro[1,1'-biphenyl]-2,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














